1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one
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Overview
Description
1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a naphthalene ring fused with a hydrazone moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of 2-aminobenzohydrazide with 2-hydroxy-1-naphthaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the final product. The reaction conditions often include refluxing in ethanol or methanol with a catalytic amount of acid, such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced hydrazones or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding. The molecular pathways involved include inhibition of key enzymes in metabolic pathways and modulation of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one
- 2-(2-Aminophenyl)-1H-benzimidazole
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one is unique due to its specific hydrazone structure and the presence of both naphthalene and aminophenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
90119-18-9 |
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Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-[(2-aminophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H13N3O/c17-13-7-3-4-8-14(13)18-19-16-12-6-2-1-5-11(12)9-10-15(16)20/h1-10,20H,17H2 |
InChI Key |
IWIRPLXOERJKJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3N)O |
Origin of Product |
United States |
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